molecular formula C14H15BrO3 B1358947 cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-34-6

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358947
CAS No.: 733740-34-6
M. Wt: 311.17 g/mol
InChI Key: MIAFCGSAOYFALU-GXSJLCMTSA-N
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Description

“Cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-33-5 . It has a molecular weight of 311.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BrO3/c15-12-3-1-2-10 (8-12)13 (16)7-9-4-5-11 (6-9)14 (17)18/h1-3,8-9,11H,4-7H2, (H,17,18)/t9-,11+/m1/s1 . This indicates the presence of a bromophenyl group, a cyclopentane ring, and a carboxylic acid group in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.18 . The storage temperature is 28 C .

Scientific Research Applications

1. Catalyst in Cross-Coupling Reactions

The compound has been studied in the context of palladium-catalyzed cross-coupling reactions. For instance, it is used in the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids, displaying high efficiency and substrate-catalyst ratios (Feuerstein et al., 2001; Feuerstein et al., 2001).

2. Synthesis of Cycloalkane-fused Dihydropyrimidin-4(3H)-one Enantiomers

Research has been conducted on reacting racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid with other chemicals to form homochiral amides. This process involves the synthesis of cyclopentane cis-fused and cyclohexane cis- and trans-fused dihydropyrimidin-4-one enantiomers (Szakonyi et al., 1998).

3. Analytical Applications in Separation of Isomers

The compound is utilized in high-performance liquid chromatography for the separation of isomers like cis- and trans-2-amino-cyclopentane-1-carboxylic acids (Péter & Fülöp, 1995).

4. Molecular Studies and Conformational Analysis

There are studies involving conformational analysis and molecular dynamics, such as the investigation of the intrinsic conformational preferences of related compounds like 1-amino-2-phenylcyclopentane-1-carboxylic acid (Casanovas et al., 2008).

5. Synthesis of Monoamidic Derivatives as Potential ACE Inhibitors

The compound is involved in the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids. These derivatives are evaluated for their inhibitory activity against angiotensin-converting enzyme, indicating potential medical research applications (Turbanti et al., 1993).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

(1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAFCGSAOYFALU-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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